molecular formula C10H11BrN2O3S B2984327 4-(4-Bromophenyl)sulfonylpiperazin-2-one CAS No. 933037-39-9

4-(4-Bromophenyl)sulfonylpiperazin-2-one

Katalognummer: B2984327
CAS-Nummer: 933037-39-9
Molekulargewicht: 319.17
InChI-Schlüssel: YXSRUGGKZBBHJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)sulfonylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 4-position with a 4-bromophenylsulfonyl group.

Eigenschaften

IUPAC Name

4-(4-bromophenyl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSRUGGKZBBHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)sulfonylpiperazin-2-one typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for 4-(4-Bromophenyl)sulfonylpiperazin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)sulfonylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromophenyl and sulfonyl groups can interact with various molecular targets, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Reference ID
4-(4-Bromophenyl)sulfonylpiperazin-2-one Piperazin-2-one 4-Bromophenylsulfonyl N/A N/A Target
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide Piperazine 4-Bromophenylsulfonyl, acetohydrazide, thienyl N/A N/A
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Piperazine 4-Fluorophenylsulfonyl, bromophenoxy ethanone 457.31 N/A
4-(4-tert-Butylphenylsulfonyl)piperazin-2-one Piperazin-2-one 4-tert-Butylphenylsulfonyl N/A N/A
4-(4-Bromophenyl)amino-6-(4-bromophenyl) 2,3,4,5-tetrahydropyridazin-3(2H)-one Tetrahydropyridazinone Dual bromophenylamino groups 423 206

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to be ~340–360 g/mol, based on analogs like 4-(4-tert-butylphenylsulfonyl)piperazin-2-one . Bromophenyl-containing analogs in exhibit higher molecular weights (423–511 g/mol) due to additional aromatic or heterocyclic substituents .
  • Melting Points : Bromophenyl derivatives in show elevated melting points (190–240°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . Fluorophenyl analogs (e.g., ) may have lower melting points due to reduced polarity .

Substituent Effects

  • Electron-Withdrawing Groups: The 4-bromophenylsulfonyl group enhances electrophilicity compared to tert-butylsulfonyl () or alkyl-substituted analogs.
  • Steric Effects : Bulkier substituents (e.g., tert-butyl in ) reduce solubility but may improve selectivity in receptor binding. The bromophenyl group balances lipophilicity and steric demand, making it versatile for drug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.